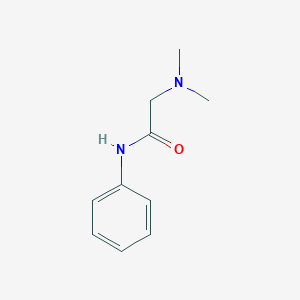

2-(Dimethylamino)acetanilide

Description

Properties

CAS No. |

35508-96-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(dimethylamino)-N-phenylacetamide |

InChI |

InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |

InChI Key |

LZDQPXAJNKGROO-UHFFFAOYSA-N |

SMILES |

CN(C)CC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=CC=C1 |

Synonyms |

α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Dimethylamino Acetanilide

Established Synthetic Routes to 2-(Dimethylamino)acetanilide and Analogues

Acylation Reactions of Aromatic Amines for Acetanilide (B955) Scaffold Construction

The most fundamental approach to constructing the acetanilide scaffold is the acylation of an aromatic amine. In the case of this compound, the direct acylation of N,N-dimethyl-o-phenylenediamine is a primary synthetic route. This reaction typically involves the use of an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The reaction of N,N-dimethyl-o-phenylenediamines with acetic anhydride can lead to the formation of 1,2-dimethylbenzimidazoles, but under controlled conditions, the desired N-acylated product, this compound, can be obtained. instras.com For instance, heating 4-chloro-2-aminodimethylaniline with excess acetic anhydride at elevated temperatures (145-160°C) has been reported to yield 1,2-dimethyl-5-chlorobenzimidazole, highlighting the potential for cyclization as a competing reaction. instras.com However, careful control of reaction conditions is crucial to favor the formation of the acetanilide.

The use of acetyl chloride is another common method for the acylation of anilines. libretexts.org This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can significantly influence the reaction's efficiency and yield.

A variety of substituted anilines can be acetylated to form the corresponding acetanilides. For example, 3-chloro-4-fluoroaniline (B193440) can be treated with acetic anhydride to synthesize the intermediate N-(3-chloro-4-fluorophenyl)acetamide. jmpas.com This highlights the versatility of the acylation reaction for creating a diverse range of acetanilide derivatives.

Table 1: Examples of Acylation Reactions for Acetanilide Synthesis

| Starting Amine | Acetylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline (B41778) | Acetic Anhydride | Zinc dust, Acetic acid, Reflux | Acetanilide | ~91 | byjus.com |

| Aniline | Acetic Anhydride | Neat, Microwave (225 W), 5 min | Acetanilide | - | ajrconline.org |

| 3-Chloro-4-fluoroaniline | Acetic Anhydride | - | N-(3-chloro-4-fluorophenyl)acetamide | 90 | jmpas.com |

| o-Phenylenediamine (B120857) | Acetic Anhydride | 15% Hydrochloric acid, Heat | 2-Methylbenzimidazole | 93.3 | instras.com |

Note: The table includes examples of both target-specific and analogous reactions to illustrate the breadth of the methodology.

Specific Routes for Introducing the Dimethylamino Moiety in Acetanilide Derivatives

The introduction of the dimethylamino group can be achieved either before or after the formation of the acetanilide scaffold. One strategy involves the alkylation of a primary or secondary amino group on a pre-formed acetanilide derivative. For instance, the reaction of 2-aminoacetanilide with a methylating agent like methyl iodide could theoretically introduce the methyl groups, although this can be difficult to control and may lead to a mixture of products. libretexts.org

A more direct and controllable method is the reaction of a halo-substituted acetanilide with dimethylamine (B145610). For example, 2-chloroacetanilide can serve as a precursor, where the chlorine atom is displaced by dimethylamine in a nucleophilic substitution reaction. vaia.com This reaction is often carried out in a suitable solvent and may be facilitated by heat or a base to scavenge the generated acid. A similar strategy has been employed in the synthesis of Lidocaine (B1675312), where 2-chloro-N-(2,6-dimethylphenyl)acetamide is alkylated with diethylamine. nih.gov

Another approach involves the reductive amination of a suitable precursor. While not a direct route to this compound, the general principle of reductive amination of ketones with N-differentiated 1,2-diaminobenzenes is a known method for preparing substituted benzimidazoles and could be adapted. researchgate.net

Table 2: Methods for Introducing the Dimethylamino Group

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine, Et3N | DMF, 99°C, 17.8 min residence time (flow) | Lidocaine | nih.gov |

| 4-Chloropyridine | Dimethylamine | - | 4-Dimethylaminopyridine | vaia.com |

| 2,6-Dichloropurine | Dimethylamine | Polar aprotic solvents (DMF, DMSO), Microwave (110–140°C) | 2-Chloro-N,N-dimethyl-9H-purin-6-amine |

Condensation Reactions for Modified Acetanilide Derivatives

Condensation reactions provide another avenue for the synthesis of modified acetanilide derivatives. For instance, the reaction of p-dimethylaminobenzaldehyde with acetanilide in the presence of dilute hydrochloric acid leads to the formation of 4-N,N-dimethylamino benzylidene acetanilide. iscience.in This type of reaction, which forms a new carbon-carbon double bond, can be used to introduce complex substituents onto the acetanilide framework.

Modern and Sustainable Approaches for Amide Bond Formation

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This trend is also reflected in the synthesis of acetanilide derivatives, with a focus on biocatalysis and green chemistry principles.

Biocatalytic and Enzymatic Strategies for N-Acyl Amide Synthesis

Enzymes, particularly lipases, have emerged as powerful biocatalysts for the formation of amide bonds under mild conditions. nih.gov Lipase-catalyzed acylation offers high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov For example, immobilized Candida antarctica lipase (B570770) (Novozyme 435) has been used to catalyze the synthesis of N-acylethanolamines from methyl esters and amines, with yields ranging from 41-98%. nih.gov This transacylation reaction proceeds efficiently and selectively, avoiding the need for protecting groups. nih.gov

ATP-dependent enzymes, such as acyl-adenylating enzymes, represent another class of biocatalysts for amide bond formation. nih.gov These enzymes activate carboxylic acids to form acyl-adenylate intermediates, which then react with amines to form the corresponding amides. nih.gov

Table 3: Examples of Enzymatic Amide Synthesis

| Enzyme | Substrates | Reaction Type | Product Type | Yield (%) | Reference |

| Immobilized Candida antarctica lipase (Novozyme 435) | Methyl esters, Amines | Transacylation | N-acylethanolamines | 41-98 | nih.gov |

| Candida antarctica lipase A (CALA) | (±)-1-Methyl-6,7-dimethoxy-1,2,3,4-THIQ, 3-Methoxyphenyl allyl carbonate | N-acylation (Kinetic Resolution) | (R)-Carbamate and (S)-Amine | 50 (for each enantiomer) | mdpi.com |

| Immobilized lipase from Mucor miehei | Fatty acid esters, o-Phenylenediamine | Domino acylation/cyclization | 2-Alkylbenzimidazoles | up to 95 | researchgate.net |

Green Chemistry Principles in Acetanilide Derivative Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of acetanilide synthesis, this has led to the development of solvent-free and microwave-assisted methods.

Solvent-free synthesis offers significant environmental benefits by eliminating the need for often toxic and volatile organic solvents. The reaction of aniline with acetic anhydride without any solvent has been reported as a green method for preparing acetanilide. researchgate.net This approach not only reduces waste but can also simplify the purification process. Similarly, a solvent-free protocol for the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide has been developed using microwave irradiation. oatext.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org The synthesis of various substituted acetanilides has been successfully achieved using microwave irradiation. For example, the reaction of anilines with acetic anhydride can be completed in minutes under microwave irradiation, demonstrating a significant improvement in efficiency. ajrconline.org Microwave assistance has also been used in the Vilsmeier-Haack formylation of acetanilides to produce 2-chloroquinoline-3-carbaldehydes. nih.gov

The use of waste-derived catalysts, such as iron nanoparticles, for the reductive acetylation of nitroarenes to acetanilides represents another innovative green chemistry approach. researcher.life This method allows for a single-step synthesis in solvent-free conditions, further enhancing the sustainability of the process. researcher.life

Table 4: Green Synthetic Approaches to Acetanilides

| Reaction | Green Principle | Conditions | Advantage | Reference |

| Aniline + Acetic Anhydride | Solvent-free | Neat reaction | Reduced waste, simpler work-up | researchgate.net |

| Aniline + Acetic Acid + Zinc Dust | Microwave-assisted | 225 W, 5 min | Faster reaction time | ajrconline.org |

| Aromatic Aldehydes + Cyanoacetamide | Solvent-free, Microwave-assisted | 160-320 W, 30-60 sec | Rapid, efficient, environmentally friendly | oatext.com |

| Nitroarenes + Acetic Anhydride | Use of waste-derived catalyst, Solvent-free | Iron nanoparticles | Sustainable, cost-effective | researcher.life |

Electrochemical N-Acylation Protocols

Electrochemical methods present a sustainable and efficient alternative for the formation of amide bonds, including the N-acylation of secondary amines to form tertiary amides like this compound. These protocols often operate under mild conditions and can offer high chemoselectivity. rsc.org

A notable electrochemical approach involves the N-acylation of amines with carboxylic acids in an aqueous medium. rsc.org This method utilizes tetrabutylammonium (B224687) bromide (TBAB) as an electrocatalyst and proceeds at room temperature, demonstrating excellent positional selectivity. rsc.org The process is highlighted by its environmental friendliness and the potential for synthesizing complex molecules, such as melatonin, showcasing its synthetic utility. rsc.org

Another strategy is the anodic electrosynthesis of amides from alcohols and amines. chinesechemsoc.orgchinesechemsoc.org In this process, an alcohol can be oxidized to an aldehyde intermediate, which then reacts with an amine to form an aminoalcohol. Further dehydrogenation yields the desired amide. chinesechemsoc.orgchinesechemsoc.org This method is versatile and can be extended to produce primary, secondary, and tertiary amides with high selectivity by choosing the appropriate alcohol and amine starting materials. chinesechemsoc.orgchinesechemsoc.org For instance, coupling an alcohol with a secondary amine like dimethylamine can lead to the formation of a tertiary amide. chinesechemsoc.org

Electrochemical oxidative transamidation offers another route, where tertiary amines can react with N-acyl imides to produce amides. tandfonline.com This method involves the cleavage of a C-N bond in the tertiary amine, which then acts as a surrogate for a secondary amine. tandfonline.com

Furthermore, electrochemical techniques have been developed for single-step N-acylation and S-cyclization to synthesize thiazolimide derivatives via a radical process, indicating the broad applicability of electrochemistry in amide synthesis. rsc.org While traditional methods for amide synthesis often require stoichiometric activating agents and high temperatures, electrochemical protocols provide a more sustainable and efficient alternative. chinesechemsoc.org

Reactivity and Derivatization of the this compound Core

Hydrolytic Cleavage Pathways of Amide Bonds

The amide bond in this compound, like other amides, is susceptible to hydrolytic cleavage under both acidic and basic conditions. The stability of the amide bond is significant, and its hydrolysis generally requires more vigorous conditions compared to esters. nih.gov

Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis of acetanilides can occur. acs.org The reaction mechanism involves the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate of acid-catalyzed hydrolysis can be influenced by the substituents on the aromatic ring. acs.org For N-hydroxyacetanilides, the acid-catalyzed reaction can proceed through either amide hydrolysis or heterolysis of the nitrogen-oxygen bond. acs.org

Base-Catalyzed Hydrolysis: Under alkaline conditions, the amide bond can be cleaved by the attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org This process is also influenced by the structure of the amide. For instance, twisting the amide bond and nitrogen pyramidalization can significantly accelerate the rate of hydrolysis compared to planar amides. acs.org The rate-limiting step in alkaline hydrolysis is typically the attack of the hydroxide ion. acs.org The hydrolysis of N-substituted amides in high-temperature water is pH-dependent, with increased rates at both low and high pH. researchgate.net

| Condition | Key Mechanistic Features | Influencing Factors |

|---|---|---|

| Acidic | Protonation of carbonyl oxygen, nucleophilic attack by water. | Substituents on the aromatic ring, structure of the N-substituent. acs.orgacs.org |

| Basic | Nucleophilic attack by hydroxide ion on the carbonyl carbon. | Amide bond conformation (planar vs. twisted), pH. acs.orgresearchgate.net |

N-Dealkylation Reactions in Tertiary Amides

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a significant transformation for tertiary amides like this compound. This reaction can be achieved through various methods, including chemical, enzymatic, and electrochemical approaches. nih.gov

Electrochemical N-Dealkylation: An electrochemical method for the mono-dealkylation of a wide range of tertiary amides has been developed. acs.orgacs.org This process is initiated by TMSN₃ under mild conditions and is not limited to the removal of just methyl or ethyl groups. acs.orgacs.org The Shono oxidation is another electrochemical technique that can achieve N-dealkylation, though it may have lower efficiency. acs.org More recent electrochemical methods have shown high selectivity for the de-ethylation of tertiary benzamides. acs.org

Enzymatic N-Dealkylation: Cytochrome P-450 enzymes are known to catalyze the N-dealkylation of tertiary amides. nih.govtandfonline.com These enzymatic reactions often show selectivity, with smaller alkyl groups typically being removed more readily than larger ones. tandfonline.com The mechanism is thought to involve either electron abstraction from the nitrogen to form an aminium cation radical or hydrogen atom abstraction from the N-alkyl group. tandfonline.com Studies with N-methyl-N-alkyl-p-chlorobenzamides have shown that both demethylation and dealkylation can occur. nih.gov

Chemical N-Dealkylation: Chemical methods for N-dealkylation often involve reagents like chloroformates. nih.gov For instance, the von Braun reaction utilizes cyanogen (B1215507) bromide for N-demethylation of natural products. nih.gov Photoredox catalysis has also been employed for the mild and functional group-tolerant aerobic N-dealkylation of tertiary amines. acs.org

The choice of dealkylation method depends on the specific substrate and the desired selectivity. For instance, when a tertiary amide contains two different alkyl groups, electrochemical methods may exhibit low selectivity, yielding a mixture of dealkylated products. acs.org

| Method | Key Reagents/Conditions | Mechanistic Insights | Selectivity |

|---|---|---|---|

| Electrochemical | TMSN₃ initiator, mild conditions. acs.orgacs.org | Not specified in detail. | Can remove various alkyl groups, but may have low selectivity with different alkyl groups present. acs.org |

| Enzymatic (Cytochrome P-450) | Rat liver microsomes. nih.govtandfonline.com | Electron abstraction or hydrogen atom abstraction. tandfonline.com | Generally favors removal of smaller alkyl groups. tandfonline.com |

| Chemical | Chloroformates, photoredox catalysis. nih.govacs.org | Varies with the reagent. | Can be highly selective depending on the reagents and conditions. |

Formation of Complex Organic Molecules from Acetanilide Derivatives

Acetanilide and its derivatives, including this compound, serve as versatile building blocks for the synthesis of more complex organic molecules and heterocycles. researchgate.netfrontiersin.orgnih.gov

Multi-component reactions (MCRs) are particularly effective for rapidly building molecular complexity from simple precursors. tandfonline.com For instance, acetanilide derivatives can be used in three-component reactions to synthesize novel thiophene (B33073) analogs. tandfonline.com These reactions often proceed in a single step, offering high atom economy and structural diversity. tandfonline.com

The Vilsmeier-Haack reaction, using a reagent prepared from phosphorus oxychloride and dimethylformamide, can be employed to introduce a formyl group onto activated aromatic rings. A variation of this using 2,4,6-trichloro-1,3,5-triazine and DMF can be used to cyclize acetanilides into 2-chloroquinoline-3-carbaldehydes. nih.gov

Furthermore, acetanilide derivatives can undergo tandem three-component coupling reactions. For example, functionalized acetophenones, benzyl (B1604629) alcohol derivatives, and methanol (B129727) can be coupled to produce α-methylated ketones, which can then be converted to the corresponding acetanilide derivatives. frontiersin.orgnih.gov The synthesis of various heterocyclic systems, such as anellated quinolines, can be achieved from simple acetanilides through intramolecular cycloaddition reactions. researchgate.net The development of metal-catalyzed MCRs has significantly expanded the scope of transformations possible with acetanilide derivatives, leading to the synthesis of a wide range of natural products and medicinally relevant compounds. frontiersin.orgnih.gov

Electrophilic Aromatic Substitution on Substituted Acetanilides

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The substituents on the ring, namely the acetamido group (-NHCOCH₃) and the dimethylamino group (-N(CH₃)₂), direct the position of incoming electrophiles.

The acetamido group is an activating, ortho-, para-directing group. libretexts.orglibretexts.org Although it is less activating than a free amino group due to the electron-withdrawing nature of the adjacent carbonyl, it still promotes substitution at the positions ortho and para to it. libretexts.org The steric bulk of the acetamido group can sometimes favor para-substitution over ortho-substitution. libretexts.org Using the acetamido group as a protecting group for an aniline allows for controlled monosubstitution, such as bromination, which would otherwise lead to polysubstitution on the highly activated aniline ring. libretexts.org

Friedel-Crafts reactions, a key type of EAS, can be problematic with free anilines but proceed normally with N-arylamides like acetanilide. libretexts.org For example, the benzoylation of acetanilide gives the 4-aminobenzophenone (B72274) after hydrolysis. libretexts.org Similarly, the chloroacetylation of acetanilide using chloroacetyl chloride and aluminum chloride yields p-chloroacetyl acetanilide. orgsyn.org

Mannich Reactions and Analogous Multi-Component Transformations

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org Acetanilide derivatives can participate in Mannich-type reactions. For instance, Mannich bases of p-dimethylamino benzylidene acetanilide have been synthesized. researchgate.net

The mechanism of the Mannich reaction involves the initial formation of an iminium ion from the amine and the aldehyde. adichemistry.comwikipedia.org The active hydrogen compound, in its enol form, then attacks the iminium ion. adichemistry.com

Acetanilides can also be utilized in other multi-component reactions (MCRs) to generate complex molecular architectures. tandfonline.com These reactions are highly valued in synthetic chemistry for their efficiency in building diverse chemical libraries. tandfonline.com For example, a three-component reaction of an acetanilide derivative, an aldehyde, and a 1,3-dione can lead to the formation of thiophene hybrids. tandfonline.com The versatility of acetanilides as substrates in MCRs, often catalyzed by metals or bases, provides a powerful tool for the synthesis of a wide array of heterocyclic compounds. frontiersin.orgnih.govtandfonline.com

Comprehensive Search Reveals No Specific Data on the Metal Ion Complexation and Coordination Chemistry of this compound

Despite a thorough investigation of scientific literature, no specific research findings on the metal ion complexation and coordination chemistry of this compound were identified. Consequently, the requested article section on this specific topic cannot be provided.

Initial searches on the broader category of acetanilide derivatives yielded general information on the coordination behavior of related compounds with various transition metals. These studies indicate that acetanilides can act as ligands, coordinating with metal ions through different modes, often involving the carbonyl oxygen and sometimes other donor atoms within the substituent groups. The resulting complexes have been shown to exhibit a range of geometries, including square-planar and octahedral configurations.

However, subsequent and more targeted searches using the specific chemical name "this compound" did not retrieve any scholarly articles, crystallographic data, or spectroscopic analyses pertaining to its metal complexes. This lack of available data prevents a detailed and scientifically accurate discussion as per the user's structured outline. The instruction to focus solely on this compound and to include detailed research findings and data tables cannot be fulfilled without primary or secondary research sources addressing this specific compound.

It is possible that the coordination chemistry of this compound has not been a significant focus of published research, or that such studies exist in less accessible or indexed formats. Without any available data on its role as a ligand, the types of metal complexes it forms, or their structural and chemical properties, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the section on "Metal Ion Complexation and Coordination Chemistry of Acetanilide Derivatives" with a specific focus on this compound cannot be written.

Table of Chemical Compounds Mentioned

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-(Dimethylamino)acetanilide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, while spin-spin coupling reveals the connectivity between adjacent non-equivalent protons.

The spectrum is expected to show distinct signals corresponding to the aromatic protons of the anilide ring, the methylene (B1212753) protons adjacent to the carbonyl and dimethylamino groups, and the methyl protons of the dimethylamino group.

Aromatic Protons (C₆H₅): The protons on the phenyl ring typically appear in the downfield region (δ 7.0–7.6 ppm). Their specific shifts and multiplicities depend on the substitution pattern. For an unsubstituted phenyl group, one would expect to see a complex multiplet pattern arising from ortho, meta, and para protons.

Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected, typically in the range of δ 8.0-9.5 ppm. Its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Methylene Protons (-CH₂-): The two protons of the methylene group are situated between the electron-withdrawing carbonyl group and the nitrogen of the dimethylamino group. This environment would place their signal as a singlet around δ 3.1-3.3 ppm.

Dimethylamino Protons (-N(CH₃)₂): The six equivalent protons of the two methyl groups attached to the nitrogen atom are expected to produce a sharp singlet in the upfield region, typically around δ 2.3-2.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (NH) | ~8.5 | Broad Singlet | 1H |

| Aromatic (ortho-H) | ~7.5 | Multiplet (Doublet) | 2H |

| Aromatic (meta-H) | ~7.3 | Multiplet (Triplet) | 2H |

| Aromatic (para-H) | ~7.1 | Multiplet (Triplet) | 1H |

| Methylene (COCH₂) | ~3.2 | Singlet | 2H |

| Methyl (N(CH₃)₂) | ~2.3 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The chemical shifts in the ¹³C NMR spectrum of this compound can be predicted based on established ranges for different functional groups. nih.govopenstax.org

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of δ 168–172 ppm.

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring resonate in the δ 120–140 ppm region. The carbon atom directly attached to the nitrogen (C-1) is expected around δ 138 ppm, while the ortho, meta, and para carbons will have distinct shifts.

Methylene Carbon (-CH₂-): The methylene carbon, positioned between the carbonyl and the nitrogen, is expected to appear around δ 60-65 ppm.

Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons of the dimethylamino group will produce a single signal in the upfield region, typically around δ 45 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-1, attached to N) | ~138 |

| Aromatic (C-3/5, meta) | ~129 |

| Aromatic (C-4, para) | ~124 |

| Aromatic (C-2/6, ortho) | ~120 |

| Methylene (COCH₂) | ~62 |

| Methyl (N(CH₃)₂) | ~45 |

Two-Dimensional NMR Techniques for Structural Connectivity

To confirm the assignments made in the 1D NMR spectra and to establish the precise bonding network, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, this technique would primarily confirm the coupling relationships between the ortho, meta, and para protons on the aromatic ring, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals. For instance, the methylene proton signal at ~3.2 ppm would show a correlation to the carbon signal at ~62 ppm, and the methyl proton signal at ~2.3 ppm would correlate with the methyl carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting molecular fragments. Key expected correlations for this compound would include:

Correlation from the amide proton (~8.5 ppm) to the carbonyl carbon (~170 ppm) and the aromatic C-1 carbon (~138 ppm).

Correlations from the methylene protons (~3.2 ppm) to the carbonyl carbon (~170 ppm) and the methyl carbons (~45 ppm).

Correlations from the methyl protons (~2.3 ppm) to the methylene carbon (~62 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compounds

GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated on a gas chromatography column before being ionized and detected by the mass spectrometer. The standard ionization method is Electron Ionization (EI).

The EI mass spectrum would show a molecular ion peak ([M]⁺˙) corresponding to the molecular weight of the compound (178.23 g/mol ). The fragmentation pattern is predictable based on the structure. The most likely fragmentation pathway involves alpha-cleavage, where the bond between the carbonyl group and the methylene group breaks, or the C-N bond of the dimethylamino group cleaves. A prominent fragment would be the iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58, which is often a base peak for such structures.

| m/z | Predicted Fragment Ion | Structural Formula |

|---|---|---|

| 178 | Molecular Ion | [C₁₀H₁₄N₂O]⁺˙ |

| 120 | [M - C₂H₆N]⁺ | [C₆H₅NHCO]⁺ |

| 93 | Aniline (B41778) radical cation | [C₆H₅NH₂]⁺˙ |

| 58 | Dimethyliminium ion (Base Peak) | [CH₂N(CH₃)₂]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

LC-MS is an ideal technique for analyzing compounds in complex matrices or for those that are not sufficiently volatile for GC-MS. fda.gov.tw Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS, which typically generates a protonated molecule [M+H]⁺.

For this compound, analysis by LC-MS in positive ESI mode would be expected to show a strong signal for the protonated molecule at an m/z of 179.24. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. A characteristic and abundant product ion would result from the cleavage of the amide bond, again generating the stable dimethyliminium ion at m/z 58. nih.gov This specific transition (m/z 179 → 58) can be used for highly selective and sensitive quantification in multiple reaction monitoring (MRM) methods.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|

| 179.24 | 120.08 | [C₆H₅NHCO]⁺ |

| 179.24 | 93.07 | [C₆H₅NH₂]⁺ |

| 179.24 | 58.07 | [CH₂N(CH₃)₂]⁺ |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are pivotal in elucidating the molecular structure and photophysical properties of this compound. Fourier Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of its functional groups, while Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe its electronic transitions.

The FT-IR spectrum of this compound is interpreted by assigning absorption bands to the vibrational frequencies of its constituent parts: the N-phenylacetamide core and the dimethylamino substituent. While a specific, fully assigned experimental spectrum for this compound is not widely published, a detailed analysis can be constructed from the well-understood spectra of its parent compounds, acetanilide (B955) and N,N-dimethylaniline.

The key vibrational modes expected for this compound are detailed in Table 1. The amide group gives rise to several characteristic bands: the N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions, expected in the 1660-1680 cm⁻¹ region. The amide II band, a mix of N-H in-plane bending and C-N stretching, is found near 1530-1550 cm⁻¹.

The aromatic ring contributes C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The substitution pattern on the phenyl ring influences the position of the strong C-H out-of-plane bending bands, which are typically observed between 700 and 900 cm⁻¹. The dimethylamino group introduces characteristic C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹ and C-N stretching vibrations, which are expected in the 1250-1020 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Stretching of the secondary amide N-H bond. |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Stretching of C-H bonds on the aromatic ring. |

| Aliphatic C-H Stretch | Dimethylamino (-N(CH₃)₂) | 2800 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| Amide I (C=O Stretch) | Amide | 1660 - 1680 | Primarily carbonyl stretching; a very strong and characteristic band. |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | In-plane skeletal vibrations of the aromatic ring. |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1530 - 1550 | A mixed mode of N-H bending and C-N stretching. |

| C-N Stretch | Dimethylamino | 1250 - 1020 | Stretching of the tertiary amine C-N bonds. |

| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | 700 - 900 | Bending vibrations sensitive to the ring substitution pattern. |

The electronic spectrum of this compound is characterized by absorptions in the UV region arising from π→π* transitions within the phenyl ring and n→π* transitions associated with the carbonyl and dimethylamino groups. The presence of the electron-donating dimethylamino group and the acetamido group on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene (B151609).

Studies on similar molecules, such as acetanilides and N,N-dimethylaniline derivatives, show characteristic absorption bands around 240-280 nm. researchgate.net A key feature in molecules containing a dimethylamino group attached to a π-system is the potential for an intramolecular charge transfer (ICT) transition. guidechem.com In this process, photoexcitation promotes an electron from the nitrogen lone pair (donor) to the π* orbital of the aromatic ring and amide system (acceptor). This ICT band is often solvent-dependent (solvatochromic), shifting to longer wavelengths in more polar solvents.

Molecules possessing an ICT state are often fluorescent. study.com Following excitation, this compound is expected to exhibit fluorescence emission. The emission properties, including the wavelength (color) and quantum yield (brightness), are highly sensitive to the molecular environment. In polar solvents, the charge-separated ICT state can be stabilized, leading to a large Stokes shift (separation between absorption and emission maxima) and emission at longer wavelengths. cambridge.org Some aromatic amines exhibit dual fluorescence, where emission from a locally excited (LE) state and a charge-transfer (ICT) state are observed simultaneously, particularly in moderately polar solvents. cambridge.org

| Property | Transition Type | Expected Wavelength Region (nm) | Notes |

|---|---|---|---|

| UV-Vis Absorption (λ_abs) | π→π* | ~240 - 280 | Electronic transitions within the substituted aromatic system. |

| UV-Vis Absorption (λ_abs) | Intramolecular Charge Transfer (ICT) | >280 | Transition from the dimethylamino donor to the phenylacetamide acceptor; may be a shoulder or a distinct band. |

| Fluorescence Emission (λ_em) | From ICT state | Variable (e.g., 350 - 500) | Highly dependent on solvent polarity; expected to show a significant Stokes shift. |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Although a specific single-crystal structure of this compound is not available in the public domain, its molecular geometry and crystal packing can be reliably predicted based on the known crystal structure of acetanilide and a large library of its monosubstituted derivatives. acs.orgiucr.org

The crystal structure of the parent acetanilide reveals that the molecule is not perfectly planar. iucr.org A significant torsion angle exists between the plane of the phenyl ring and the plane of the amide group, measured at approximately 38°. iucr.org This twist is a result of steric hindrance. A similar non-planar conformation is expected for this compound.

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline phase. The PXRD pattern is a plot of diffraction intensity versus the scattering angle (2θ).

For this compound, PXRD would be used to confirm the identity and purity of a synthesized batch by comparing its experimental pattern to a reference pattern, either from a known standard or one calculated from single-crystal X-ray diffraction data. ua.pt

Furthermore, PXRD is the primary technique for investigating polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. A comprehensive study of monosubstituted acetanilides has shown that polymorphism is a known phenomenon in this class of compounds. acs.org Any synthesis or crystallization of this compound would require PXRD analysis to screen for potential polymorphs, each of which would exhibit a unique diffraction pattern. The analysis involves indexing the diffraction peaks to determine the unit cell parameters (a, b, c, α, β, γ) for each crystalline phase.

Environmental Fate and Transformation Pathways of Amide Compounds

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological pathways. For amide compounds in the environment, the primary abiotic degradation processes are chemical hydrolysis and photolytic degradation.

The amide bond, while generally stable, is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the bond. In aquatic environments, the rate of this hydrolysis is significantly influenced by pH and temperature. The hydrolysis of an acetanilide (B955), such as 2-(Dimethylamino)acetanilide, under acidic or basic conditions, is expected to yield the corresponding aniline (B41778) and a carboxylic acid.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. study.comstudy.com Conversely, under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net For this compound, the expected hydrolysis products would be 2-(dimethylamino)aniline and acetic acid.

The rate of hydrolysis for substituted acetanilides can be influenced by the nature of the substituents on the aromatic ring. researchgate.net Generally, amides are relatively resistant to neutral hydrolysis at ambient temperatures, but the process can be more significant under more extreme pH conditions found in certain industrial effluents or specific natural waters.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Condition | Products |

|---|

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Amide compounds that can absorb light in the environmentally relevant UV spectrum (290-400 nm) may undergo photolytic degradation. The process can occur through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter, that generate reactive oxygen species.

For aromatic amides, photolysis can lead to the cleavage of the amide bond or transformations of the aromatic ring. researchgate.net The presence of a dimethylamino group might influence the photolytic pathway, as this group can be susceptible to photo-oxidation. mdpi.com The specific photolytic degradation products of this compound are not well-documented in publicly available literature, but potential pathways could include the cleavage of the amide bond to form 2-(dimethylamino)aniline and subsequent degradation products, or transformations involving the dimethylamino group and the aromatic ring.

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

Biological wastewater treatment plants and sludge-seeded bioreactors are designed to optimize the microbial degradation of organic compounds. The acetanilide structure is found in a number of widely used herbicides, and their biodegradation has been studied. nih.gov Microbial degradation is a key factor in the environmental fate of these acetanilide herbicides. nih.gov

For this compound, it is anticipated that microorganisms capable of degrading acetanilide herbicides or other amides could also transform this compound. The biodegradation is likely to be initiated by the enzymatic hydrolysis of the amide bond, a common initial step in the breakdown of many amide-containing compounds. researchgate.netu-szeged.hu Studies on the biodegradation of N,N-dimethylformamide (DMF), another compound with a dimethylamino group, have identified bacteria that can utilize it as a carbon and nitrogen source. biorxiv.orgnih.gov This suggests that the dimethylamino group of this compound could also be susceptible to microbial attack.

The identification of microbial transformation products is crucial for understanding the complete environmental fate of a compound. Based on studies of related compounds, a plausible biodegradation pathway for this compound can be proposed.

The initial step is likely the hydrolysis of the amide bond to yield 2-(dimethylamino)aniline and acetic acid. Acetic acid is readily biodegradable and would be quickly mineralized to carbon dioxide and water. The fate of 2-(dimethylamino)aniline is more complex. It may undergo further degradation, potentially involving hydroxylation of the aromatic ring and subsequent ring cleavage.

Alternatively, or concurrently, the dimethylamino group could be a point of microbial attack. Studies on the degradation of DMF show a stepwise demethylation to dimethylamine (B145610) (DMA) and then to methylamine (B109427) (MA), which are then further metabolized. nih.gov Therefore, potential metabolites of this compound could include N-acetyl-N-methyl-1,2-benzenediamine and N-acetyl-1,2-benzenediamine, resulting from the demethylation of the dimethylamino group.

Table 2: Plausible Microbial Transformation Products of this compound

| Initial Compound | Proposed Primary Transformation | Potential Metabolites |

|---|---|---|

| This compound | Amide Hydrolysis | 2-(Dimethylamino)aniline, Acetic Acid |

| This compound | N-Demethylation | N-acetyl-N-methyl-1,2-benzenediamine, N-acetyl-1,2-benzenediamine |

Enzymatic bioremediation involves the use of specific enzymes to break down pollutants. For amide compounds, a class of enzymes known as amidases or acylamidases are of particular interest. Aryl acylamidases, for example, have been shown to catalyze the hydrolysis of compounds like p-nitroacetanilide. nih.govacs.orgresearchgate.net These enzymes function by a mechanism that involves an active site serine residue which attacks the carbonyl carbon of the amide, leading to the cleavage of the amide bond. nih.govacs.orgresearchgate.net

The use of isolated amidases could offer a targeted approach for the remediation of water contaminated with acetanilide compounds. These enzymes could be used in bioreactors, either in a free or immobilized form, to treat industrial effluents containing such compounds. The specificity of the enzyme for the target compound would be a key factor in the efficiency of this approach. While specific enzymes for this compound have not been reported, the broad substrate specificity of some amidases suggests that this could be a viable remediation strategy.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Dimethylamino)aniline |

| Acetic Acid |

| p-Nitroacetanilide |

| N,N-Dimethylformamide (DMF) |

| Dimethylamine (DMA) |

| Methylamine (MA) |

| N-acetyl-N-methyl-1,2-benzenediamine |

| N-acetyl-1,2-benzenediamine |

| Alachlor |

| Metolachlor |

Atmospheric Chemistry and Environmental Distribution of Amide Emissions

Amide compounds are introduced into the atmosphere from a variety of sources, including direct (primary) industrial emissions and indirect (secondary) formation from the atmospheric degradation of other nitrogen-containing compounds. nilu.comresearchgate.net Industrially, amides are utilized as organic solvents and as intermediates in the manufacturing of pharmaceuticals, pesticides, and polymers, leading to their release during production, processing, storage, and disposal. researchgate.net Furthermore, amides are formed in the atmosphere as intermediate products in the degradation of alkyl amines, which are emitted from industrial processes, vehicle exhaust, and agricultural activities. nilu.com

Once present in the gas phase, the environmental fate of amides is primarily dictated by their reactions with atmospheric oxidants. The principal degradation pathway for most volatile organic compounds, including amides, is the reaction with photochemically produced hydroxyl (OH) radicals. oecd.orgnih.gov Other potential degradation processes include reactions with nitrate (B79036) radicals (NO₃), particularly at night, and to a lesser extent, ozone (O₃) and chlorine (Cl) atoms. nih.gov Direct photolysis is generally not considered a significant removal process for simple amides as they lack the necessary functional groups to absorb UV light efficiently in the troposphere. oecd.org

The atmospheric lifetime of an amide is largely determined by its reaction rate with OH radicals. This reaction typically proceeds via the abstraction of a hydrogen atom. For N,N-dialkyl amides, such as N,N-dimethylacetamide, the abstraction occurs from the N-alkyl groups. sci-hub.se For amides containing an aromatic ring, like acetanilide, the reaction with OH radicals is also rapid, leading to a short atmospheric half-life estimated at around 31 hours. oecd.org The atmospheric half-life of N,N-dimethylacetamide due to reaction with OH radicals is estimated to be even shorter, at approximately 6.1 hours. oecd.org

While specific experimental data on the atmospheric chemistry of this compound is not available, its structure suggests its fate will be governed by the characteristics of both N,N-dimethyl amides and acetanilides. The presence of the N,N-dimethyl group provides a reactive site for H-abstraction by OH radicals, similar to N,N-dimethylacetamide, suggesting a relatively short atmospheric lifetime. The acetanilide portion of the molecule also contributes to its reactivity with OH radicals.

The gas-phase oxidation of amides can lead to the formation of various transformation products. For example, the photo-oxidation of N,N-dimethylformamide and N-methylformamide primarily yields methyl isocyanate. nilu.com The atmospheric degradation of amines is known to produce amides as intermediates, which can then be further oxidized. nilu.comresearchgate.net These transformation pathways are significant as they influence the formation of secondary atmospheric pollutants.

The following table summarizes the room temperature rate coefficients for the gas-phase reaction of several amide compounds with OH radicals and their corresponding estimated atmospheric lifetimes. The lifetime (τ) is calculated using the formula τ = 1 / (k_OH * [OH]), assuming a global average OH radical concentration of 1 x 10⁶ molecules/cm³.

Table 1: Reaction Rate Coefficients and Atmospheric Lifetimes of Selected Amides with OH Radicals

| Compound Name | Chemical Formula | k_OH (cm³ molecule⁻¹ s⁻¹) at ~298 K | Estimated Atmospheric Lifetime (τ) |

|---|---|---|---|

| Formamide | HCONH₂ | 4.44 x 10⁻¹² | ~2.6 days |

| Acetamide (B32628) | CH₃CONH₂ | 0.4 - 1.1 x 10⁻¹² | ~10.5 - 28.9 days |

| N-Methylacetamide | CH₃CONHCH₃ | 5.2 x 10⁻¹² | ~2.2 days |

| N,N-Dimethylformamide | HCON(CH₃)₂ | 1.4 x 10⁻¹¹ | ~0.8 days |

| N,N-Dimethylacetamide | CH₃CON(CH₃)₂ | 1.4 x 10⁻¹¹ | ~0.8 days |

| N,N-Dimethylpropionamide | CH₃CH₂CON(CH₃)₂ | 2.1 x 10⁻¹¹ | ~0.5 days |

Note: The lifetime for Acetanilide is calculated from its estimated half-life of 31 hours oecd.org. Rate constants are from Koch et al., 1997 leuphana.de and Bunkan et al., 2010 nih.gov, unless otherwise noted.

The distribution of amides between the gas and particle phases is influenced by their physical properties, such as vapor pressure and Henry's Law constant. For a compound like acetanilide, which is a solid at room temperature with a low vapor pressure, a portion may exist adsorbed onto atmospheric particulate matter. oecd.orgchemistrylearner.com However, its estimated Henry's Law constant is low, suggesting that volatilization from water surfaces is not a major environmental pathway. oecd.org Ultimately, the relatively rapid degradation by OH radicals indicates that long-range atmospheric transport of most simple amides is limited. oecd.orgoecd.org

Future Research Avenues and Methodological Advancements

Development of Novel Synthetic Routes for Complex Acetanilide (B955) Derivatives

The synthesis of amides is a cornerstone of the pharmaceutical and chemical industries, representing one of the most frequently performed chemical reactions. rsc.org However, traditional methods often rely on stoichiometric coupling agents that can be toxic and generate significant waste, prompting a shift towards greener and more sustainable processes. rsc.orgucl.ac.uk Future research is focused on developing novel catalytic methods that improve efficiency and reduce environmental impact.

Key areas for development include:

Transition-Metal Catalysis : This approach has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse molecular structures. hilarispublisher.com

Electrosynthesis : The use of electricity to drive chemical reactions offers a sustainable alternative to conventional methods. Electrosynthesis can often be performed under mild conditions and reduces the need for external oxidants or transition metals, thereby improving the atom economy of the process. rsc.org

Photoredox Catalysis : Mediated by visible light, this technique allows for the activation of otherwise non-reactive functional groups under mild conditions, facilitating the construction of complex molecules with high efficiency. hilarispublisher.com

Greener Alternatives : Research into Lewis acid catalysts, transition metal catalysis, and various redox approaches is ongoing to provide more environmentally friendly alternatives to traditional amide bond formation. rsc.org The development of catalytic methods that avoid the use of hazardous solvents like DMF and CH2Cl2 is also a critical goal. ucl.ac.uk

These innovative strategies hold the potential to create more efficient, cost-effective, and environmentally benign pathways for synthesizing complex acetanilide derivatives like 2-(Dimethylamino)acetanilide.

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

| Synthetic Method | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Traditional Coupling Reagents | Well-established, versatile | Poor atom economy, hazardous waste | N/A |

| Transition-Metal Catalysis hilarispublisher.com | High efficiency, rapid assembly of scaffolds | Expensive catalysts, potential for metal contamination | Development of cheaper, more robust catalysts |

| Electrosynthesis rsc.org | Sustainable, mild conditions, high atom economy | Specialized equipment required | Broadening substrate scope |

| Photoredox Catalysis hilarispublisher.com | Mild conditions, high selectivity, late-stage functionalization | Requires photocatalysts and light source | Discovering new photocatalytic systems |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Traditional monitoring methods that rely on discrete sampling and off-line analysis are often time-consuming and can be disruptive to the reaction. nih.gov In situ (in-line) spectroscopic techniques allow for the real-time, non-destructive monitoring of chemical reactions, providing detailed insights into reaction progress, intermediate formation, and catalyst behavior. nih.govresearchgate.net

Future advancements in this area will focus on:

Multi-Technique Integration : Combining multiple spectroscopic methods, such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-vis spectroscopy, provides a more comprehensive understanding of a reaction. researchgate.net This integrated approach allows for the simultaneous tracking of different species and reaction parameters.

In Situ NMR Spectroscopy : This powerful technique offers unique insights into the identities of intermediates and the kinetics of a reaction. acs.org Ongoing research aims to improve signal-to-noise ratios and temporal resolution to better characterize complex reaction profiles. acs.org

Novel Probe-Based Methods : The development of robust, modular, probe-based analytical tools, like broadband dielectric spectroscopy (DS), offers new ways to monitor reactions. nih.gov These methods are often low-cost and can be complementary to more established spectroscopic techniques. nih.gov

Computer Vision : The application of camera technology and computer vision for non-contact colorimetric reaction monitoring is an emerging area. nih.gov This method has shown promise in tracking the progress of amide coupling reactions by correlating color changes with product conversion. nih.gov

These advanced techniques will enable more precise control over the synthesis of this compound and other complex derivatives, leading to improved yields, purity, and process safety.

Table 2: Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages |

|---|---|---|

| ATR-IR, Raman, UV-vis researchgate.net | Real-time concentration of reactants, products, and intermediates. | Non-destructive, applicable to a wide range of reactions. |

| In Situ NMR acs.org | Detailed kinetic and mechanistic data, identification of transient species. | Provides unique structural information. |

| Dielectric Spectroscopy (DS) nih.gov | Measures changes in dielectric permittivity to track reaction progress. | Low cost, robust hardware, complementary to other methods. |

| Computer Vision nih.gov | Colorimetric tracking of reaction progress. | Non-contact, adaptable, can be automated. |

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing computational chemistry and computer-aided drug design (CADD). springermedizin.denih.gov These technologies accelerate the discovery and optimization of new molecules by predicting their properties and identifying promising synthetic pathways. uic.edu

For acetanilide derivatives, future research will leverage AI and ML for:

De Novo Design : Generative deep learning models can design novel compounds with desired properties from the ground up. nih.gov These models can explore vast chemical spaces to identify new acetanilide structures with potentially enhanced efficacy or improved safety profiles.

Property Prediction : AI models can accurately predict a wide range of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. specialchem.comnih.gov This allows for the early-stage filtering of compounds with undesirable characteristics, saving time and resources. springermedizin.de The use of neural networks can increase the precision of predicting properties for newly designed materials and medications. specialchem.com

Reaction Prediction and Optimization : Machine learning algorithms can forecast the outcomes of chemical reactions, helping chemists to select the most efficient synthetic routes. specialchem.com This accelerates the development process and reduces the need for extensive experimental screening.

Accelerating Simulations : ML can be integrated with physics-based simulation methods to accelerate computations while maintaining accuracy, enabling the rapid screening of new drug candidates. uic.edu

The synergy between AI and traditional computational chemistry will enable a more rapid and intelligent design cycle for new functional molecules based on the this compound scaffold.

Exploration of Amide Functional Groups in Material Science Applications

The amide functional group is a fundamental building block in both nature and technology. chemistrytalk.org Its unique properties—planarity, polarity, and the ability to form strong hydrogen bonds—make it a versatile linker in the construction of advanced materials. chemistrytalk.orgbyjus.com

Future research into the role of the amide group, central to this compound, in material science will focus on:

High-Strength Polymers : Amides are the defining feature of high-performance polymers like Nylon and Kevlar. The rigidity of the amide bond contributes to the strength and durability of these materials. chemistrytalk.org Research continues to explore new polyamide structures for applications requiring extreme resilience.

Biodegradable Materials : The strategic incorporation of amide linkages is being explored in the development of biodegradable products. diplomatacomercial.com As demand for sustainable packaging and materials grows, amides offer a promising avenue for creating environmentally friendly alternatives to traditional plastics. diplomatacomercial.com

Functional Nanomaterials : The ability of amide-containing polymers to interact with biomacromolecules has led to their use in functional materials for applications like gene delivery and drug delivery systems. nih.gov For example, polymers containing 2-(dimethylamino)ethyl methacrylate (B99206) have been fabricated into nanogels for inhibiting pathogenic bacteria. nih.gov

By modifying the substituents on the acetanilide backbone, it may be possible to tune the properties of amide-based materials for a wide range of specialized applications.

Comprehensive Environmental Impact Assessment of Amide Transformations

As the production and use of amide-containing compounds grow, a thorough understanding of their environmental lifecycle is essential for ensuring sustainable practices. diplomatacomercial.com The environmental impact of amides is a growing concern, as their persistence and potential toxicity can affect ecosystems. diplomatacomercial.com

A comprehensive environmental impact assessment for transformations involving this compound and related compounds would require research into:

Biodegradation Pathways : Microbial degradation is a key factor in determining the environmental fate of acetanilide herbicides. nih.gov Studies have shown that some acetanilides are detoxified through conjugation with glutathione, but ring cleavage can be slow, leading to partial degradation. nih.gov Further research is needed to identify the specific microorganisms and enzymatic pathways responsible for the breakdown of various acetanilide derivatives.

Persistence and Mobility : The environmental behavior of amides is influenced by their persistence in soil and water and their potential for bioaccumulation. diplomatacomercial.com Factors like water solubility and soil adsorption control the mobility and bioavailability of these compounds. nih.govjuniperpublishers.com

Toxicity to Ecosystems : Amides can exhibit varying levels of toxicity to aquatic life, potentially affecting the reproductive and developmental processes of fish and invertebrates. diplomatacomercial.com Assessing the ecotoxicity of both the parent compounds and their degradation products is crucial for a complete risk assessment. epa.gov

Such studies are critical for developing green chemistry protocols and regulatory guidelines to minimize the ecological impact of producing and using complex amide compounds.

Q & A

Q. What strategies mitigate interference from this compound in complex biological matrices during metabolomic studies?

- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from proteins and lipids. Optimize LC-MS mobile phases (e.g., 0.1% formic acid in acetonitrile) to enhance separation. Validate recovery rates (≥85%) using isotopically labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.